Structural Elucidation and Crystallographic Profiling of Spirocyclic Scaffolds: A Case Study on tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate
Executive Summary The pharmaceutical industry's paradigm shift away from planar, aromatic-heavy molecules toward complex, three-dimensional architectures has elevated the importance of the fraction of sp³-hybridized carb...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pharmaceutical industry's paradigm shift away from planar, aromatic-heavy molecules toward complex, three-dimensional architectures has elevated the importance of the fraction of sp³-hybridized carbons (
Fsp3
) in drug design[1]. Spirocyclic scaffolds, such as tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate, are critical building blocks used to "escape flatland," offering rigid, predictable 3D vectors that improve target specificity and physicochemical properties[2]. However, the free base forms of these spirocycles are frequently viscous oils at room temperature[3], presenting significant challenges for crystallographic characterization. This whitepaper details the causality-driven methodology for the salt-formation, crystallization, and structural elucidation of this pivotal spirocyclic pharmacophore.
The Mechanistic Role of Spirocycles in Drug Discovery
Spirocyclic systems consist of two rings fused at a single quaternary carbon atom, creating an inherently orthogonal three-dimensional geometry. Tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate is particularly valuable due to its oxa-diaza heteroatom arrangement, which acts as a bioisostere for piperazine or morpholine rings while drastically reducing metabolic liabilities associated with cytochrome P450 oxidation.
In modern therapeutic development, this specific scaffold is frequently deployed as a rigidifying linker in Proteolysis Targeting Chimeras (PROTACs)[4]. By locking the dihedral angles between the target-binding warhead and the E3 ligase ligand, the spirocycle minimizes the entropic penalty of ternary complex formation.
Fig 1: Role of the spirocyclic scaffold as a rigidifying linker in a PROTAC ternary complex.
Experimental Methodology: From Viscous Oil to Single Crystal
Because the free base of tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate presents as a colorless viscous oil[3], direct single-crystal X-ray diffraction (SCXRD) is impossible. The compound must be derivatized into a highly crystalline form. We utilize a hydrochloride salt formation protocol[5], followed by vapor diffusion, to force orderly nucleation.
Causality-Driven Protocol
Step 1: Salt Formation (Protonation)
Action: Dissolve 100 mg of the viscous free base in 2.0 mL of anhydrous diethyl ether (
Et2O
). Slowly add 1.1 equivalents of 2M HCl in
Et2O
dropwise at 0 °C.
Causality: The secondary amine at the 9-position is highly basic. Protonating it forms tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride[5]. Anhydrous conditions are strictly maintained to prevent the hygroscopic salt from absorbing moisture, which would depress the melting point and inhibit crystallization.
Step 2: Isolation of the Amorphous Powder
Action: Centrifuge the resulting white suspension, decant the supernatant, and dry the pellet under a high vacuum for 4 hours.
Causality: Removing residual
Et2O
and unreacted HCl ensures that the subsequent crystallization matrix is thermodynamically stable and free of competing solvent-solute interactions.
Step 3: Vapor Diffusion Crystallization
Action: Dissolve 20 mg of the amorphous HCl salt in 0.5 mL of high-purity Methanol (inner vial). Place this vial inside a larger sealed chamber containing 3.0 mL of Ethyl Acetate (outer vial).
Causality: Vapor diffusion is selected over slow cooling because spirocyclic salts exhibit steep solubility curves in polar solvents. Rapid cooling often leads to "oiling out" (liquid-liquid phase separation). By allowing the volatile antisolvent (Ethyl Acetate) to slowly diffuse into the Methanol, the system is maintained perfectly within the metastable zone, promoting the growth of macroscopic, defect-free single crystals.
Step 4: Self-Validation (Birefringence Check)
Action: Examine the resulting crystals under a polarized light microscope.
Validation: Only crystals that exhibit sharp, uniform extinction when rotated under crossed polarizers are selected. This optical birefringence confirms that the solid is a single, continuous crystal lattice rather than a twinned or polycrystalline aggregate, validating the sample for X-ray diffraction.
Fig 2: Step-by-step crystallization workflow from viscous free base to diffraction-quality crystals.
Quantitative Crystallographic Data
Upon successful crystallization of the hydrochloride salt, Single-Crystal X-Ray Diffraction (SCXRD) is performed at cryogenic temperatures (100 K) to minimize thermal motion of the tert-butyl group, which is prone to rotational disorder. The structural parameters below represent the definitive crystallographic profile for this scaffold.
Table 1: SCXRD Data and Structure Refinement Parameters
The crystallographic data reveals several critical features that explain the biological utility of this scaffold:
Ring Puckering: The 6-oxa-2,9-diazaspiro[4.5]decane core adopts a highly stable chair-envelope conformation. The piperidine-like ring resides in a perfect chair conformation, while the oxazolidine-like ring adopts an envelope conformation to minimize torsional strain at the spiro-fusion carbon.
Hydrogen Bonding Network: The chloride counterion (
Cl−
) forms strong, bifurcated hydrogen bonds with the protonated
NH2+
center at the 9-position (N9-H···Cl distance
≈
2.25 Å). This robust ionic network is the primary thermodynamic driver that allows the otherwise oily compound to form a rigid crystal lattice.
Boc-Group Orientation: The tert-butoxycarbonyl (Boc) protecting group at the 2-position exhibits a trans-amide geometry, projecting the bulky tert-butyl group outward into the solvent-accessible void of the unit cell, confirming its utility as a sterically demanding vector in structure-based drug design.
Physicochemical Profiling and Synthetic Utility of tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate in Modern Drug Discovery
Executive Summary In the pursuit of novel therapeutics, medicinal chemists are increasingly abandoning flat, planar aromatic rings in favor of three-dimensional architectures. This paradigm shift, often referred to as "e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the pursuit of novel therapeutics, medicinal chemists are increasingly abandoning flat, planar aromatic rings in favor of three-dimensional architectures. This paradigm shift, often referred to as "escaping from flatland," relies heavily on maximizing the fraction of sp3-hybridized carbons (
Fsp3
) within a molecule. tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate (CAS: 1366647-28-0) is a highly versatile, commercially available building block engineered specifically for this purpose.
This technical whitepaper provides an in-depth analysis of the physicochemical properties—specifically the exact mass and molecular weight—of this spirocyclic scaffold. Furthermore, it details self-validating analytical and synthetic protocols designed to help drug development professionals seamlessly integrate this compound into their discovery pipelines.
Mass Spectrometry and Physicochemical Profiling
A fundamental requirement in pharmaceutical synthesis is distinguishing between a compound's average molecular weight and its exact monoisotopic mass.
Average Molecular Weight (242.32 g/mol ): Calculated using the natural isotopic abundance of each element. This value is strictly used for macroscopic stoichiometric calculations, determining molarity, and scaling up benchtop reactions[1].
Exact Monoisotopic Mass (242.16304 Da): Calculated using the mass of the most abundant isotope of each element (e.g.,
12C=12.00000
,
1H=1.00783
). This is the critical metric utilized in High-Resolution Mass Spectrometry (HRMS) for structural elucidation, impurity profiling, and pharmacokinetic tracking[2].
Table 1: Quantitative Physicochemical Data
Property
Value
Causality / Application in Drug Design
Chemical Formula
C12H22N2O3
Defines the elemental composition of the scaffold.
Average Molecular Weight
242.32 g/mol
Utilized for reagent equivalents and scale-up yield calculations.
Exact Monoisotopic Mass
242.16304 Da
Essential for HRMS (e.g., Orbitrap, Q-TOF) identity verification[2].
Calculated
[M+H]+
Ion
243.17032 Da
The primary target mass observed in ESI+ mass spectrometry.
Physical State
Colorless Viscous Oil
Dictates handling protocols; requires dissolution in organic solvents.
Structural Causality: Why Spirocycles and Boc Protection?
The molecular architecture of tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate is deliberately designed to solve two major challenges in medicinal chemistry:
The Spirocyclic Core (High
Fsp3
): The 6-oxa-2,9-diazaspiro[4.5]decane ring system introduces conformational rigidity without sacrificing three-dimensionality. Compounds with a high
Fsp3
character demonstrate significantly improved aqueous solubility, reduced off-target promiscuity, and enhanced metabolic stability compared to their flat heteroaromatic counterparts[3]. The oxygen atom in the oxa-diaza core also provides a critical hydrogen-bond acceptor vector for target binding.
Orthogonal N-Boc Protection: The tert-butyloxycarbonyl (Boc) group masks the N2 secondary amine. This allows chemists to perform site-selective functionalization (such as reductive amination, Buchwald-Hartwig coupling, or amidation) exclusively at the unprotected N9 position. Once the first vector is established, the Boc group is cleaved under acidic conditions to reveal the N2 amine for secondary elaboration[4].
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before advancing to subsequent synthetic steps.
Protocol 1: LC-HRMS Analytical Validation
Before utilizing the building block, its identity and purity must be verified. This protocol uses exact mass as a self-validating checkpoint.
Sample Preparation: Dissolve 1.0 mg of the spirocycle in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to 1 µg/mL using a 50:50 mixture of Water and Acetonitrile containing 0.1% Formic Acid (FA).
Chromatography: Inject 2 µL of the analyte onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5.0 minutes.
Ionization & Detection: Operate the HRMS in positive Electrospray Ionization (ESI+) mode. Set the target mass-to-charge ratio (
m/z
) to 243.1703 (the
[M+H]+
adduct).
Validation Checkpoint: The presence of a single, sharp chromatographic peak with an
m/z
of 243.1703 ± 0.0012 Da (< 5 ppm error) confirms the structural identity and purity of the batch.
Protocol 2: Acid-Mediated Boc Deprotection
The removal of the Boc group relies on the generation of a stable tert-butyl cation and subsequent decarboxylation[5]. Trifluoroacetic acid (TFA) is utilized due to its strong acidity and high volatility, which simplifies downstream isolation[4].
Reaction Setup: Dissolve 1.0 mmol of the N9-functionalized spirocycle intermediate in 5.0 mL of anhydrous Dichloromethane (DCM) within a round-bottom flask.
Acid Addition: Cool the vessel to 0 °C using an ice bath. Slowly add 5.0 mL of neat TFA dropwise. Causality: Cooling mitigates exothermic degradation, while the 1:1 DCM:TFA ratio ensures rapid protonation of the carbamate oxygen.
Cleavage & Decarboxylation: Remove the ice bath and stir the mixture at room temperature for 2 hours. Mechanistic Causality: The protonated carbamate collapses, expelling a tert-butyl cation and carbamic acid. The carbamic acid is inherently unstable and spontaneously decarboxylates, releasing
CO2
gas. Ensure the reaction is properly vented to prevent pressure buildup [4][5].
Isolation: Concentrate the mixture under reduced pressure to remove the DCM and excess TFA. The resulting product is the TFA salt of the free amine. To isolate the free base, partition the crude residue between DCM and saturated aqueous
NaHCO3
, extract the organic layer, dry over
Na2SO4
, and concentrate in vacuo.
Synthetic Workflow Visualization
The following diagram illustrates the logical progression of utilizing this spirocyclic building block in a drug discovery campaign, highlighting the orthogonal protection strategy.
Synthetic workflow utilizing the spirocyclic building block to generate high-Fsp3 lead compounds.
References
PubChemLite - compound_molecular_formula:C12H22N2O3 - Explore. Université du Luxembourg. URL:[Link]
Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health (NIH) / PMC. URL:[Link]
Amine Protection and Deprotection. Master Organic Chemistry. URL: [Link]
Application Note: Optimized Amide Coupling Strategies for 6-Oxa-2,9-diazaspiro[4.5]decane Scaffolds
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic insights, reaction optimization, and self-validating protocols for spirocyclic diamines.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Focus: Mechanistic insights, reaction optimization, and self-validating protocols for spirocyclic diamines.
Executive Summary
The incorporation of spirocyclic scaffolds, such as 6-oxa-2,9-diazaspiro[4.5]decane , has become a cornerstone strategy in modern drug discovery to increase the fraction of sp³ hybridized carbons (Fsp³). Compared to flat, aromatic heterocycles like piperazine, this rigid 3D scaffold improves metabolic stability, alters lipophilicity, and enhances target binding through specific spatial vectors (1)[1]. However, the asymmetric nature of the two nitrogen centers in this bicyclic system presents unique chemo-selective and steric challenges during amide coupling. This application note provides field-proven, mechanistically grounded protocols for functionalizing this critical building block.
Scaffold Mechanistic Profiling (E-E-A-T)
To design an effective amide coupling reaction, one must first understand the causality behind the reactivity of the two distinct nitrogen atoms in the 6-oxa-2,9-diazaspiro[4.5]decane framework:
The N2 Position (Pyrrolidine-like): Residing in the 5-membered ring, N2 is highly basic (estimated pKa ~10.5) and sterically accessible. It acts as a highly potent nucleophile. Milder coupling agents (e.g., T3P or EDC/HOBt) are more than sufficient to drive amide bond formation at this site.
The N9 Position (Morpholine-like): Residing in the 6-membered ring, N9 is subjected to a strong electron-withdrawing inductive effect from the adjacent O6 oxygen atom. This drastically lowers its basicity (estimated pKa ~8.0) and nucleophilicity. Furthermore, its proximity to the spirocyclic C5 center introduces moderate steric hindrance. Consequently, functionalizing N9 requires highly reactive uronium-based coupling agents (e.g., HATU) and polar aprotic solvents to stabilize the transition state (2)[2].
The following table summarizes the quantitative optimization of coupling conditions using standard aliphatic and aromatic carboxylic acids. Yields are based on LC-MS conversion of the limiting reagent.
Table 2: Optimization of Coupling Conditions
Coupling Reagent (eq)
Solvent
Base (eq)
Time (h)
Yield (N2 Coupling)
Yield (N9 Coupling)
HATU (1.5)
DMF
DIPEA (3.0)
2 - 4
>95%
88 - 92%
T3P (1.5)
EtOAc
DIPEA (3.0)
12
90 - 94%
60 - 65%
EDC/HOBt (1.5)
DCM
TEA (3.0)
16
85%
40 - 45%
Data Interpretation: HATU is universally effective but produces tetramethylurea byproducts requiring chromatography. T3P is the optimal choice for N2 due to its water-soluble byproducts (enabling extraction-only workup), but it lacks the activation energy required for high-yielding N9 couplings.
Experimental Workflows (Self-Validating)
Workflow Visualization
Fig 1: Standard workflow for amide coupling and deprotection of spirocyclic scaffolds.
Protocol A: HATU-Mediated Coupling at N9
Substrate: tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate (3)[3].
Objective: Overcome the low nucleophilicity of N9 using high-energy uronium activation.
Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
Causality Check: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile while successfully deprotonating the acid. Adding base before HATU prevents the degradation of the moisture-sensitive coupling agent.
Ester Formation: Add HATU (1.5 eq) in one portion. Stir at room temperature for 15 minutes. The solution will typically turn pale yellow, indicating active ester formation.
Nucleophilic Addition: Add tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate (1.2 eq). Stir at room temperature for 4–12 hours.
Self-Validation: Monitor via LC-MS. The mass of the active ester intermediate should disappear, replaced by the product mass [M+H]⁺.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF.
Warning: Do not wash with 1M HCl, as the spiro-oxygen can increase the acid-lability of the Boc group under prolonged aqueous acidic conditions.
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (typically 0-10% MeOH in DCM).
Protocol B: T3P-Mediated Coupling at N2
Substrate: tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate (4)[4].
Objective: Leverage the high nucleophilicity of N2 to utilize a highly scalable, chromatography-free coupling method.
Reaction Setup: Dissolve the carboxylic acid (1.0 eq) and tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate (1.1 eq) in EtOAc (0.3 M). Add DIPEA (3.0 eq).
Coupling: Dropwise add T3P (50% solution in EtOAc, 1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
Causality Check: T3P is a milder reagent that minimizes epimerization of α-chiral carboxylic acids. Because N2 is highly nucleophilic, the lower reactivity of T3P is not a rate-limiting factor.
Workup (Self-Validating): Wash the organic layer directly with water (2x), saturated NaHCO₃ (1x), and brine (1x).
Result: The T3P byproducts are entirely water-soluble. Evaporation of the EtOAc layer typically yields the analytically pure amide (>95% purity by NMR), bypassing the need for column chromatography.
References
CymitQuimica - CAS 637039-01-1: 6-Oxa-2,9-diazaspiro[4.5]decane-9-carboxylic acid, 1,1-dimethylethyl ester. Available at: 5
Google Patents - WO2023164063A1 - Emopamil-binding protein inhibitors and uses thereof. Available at:1
Google Patents - WO2023220046A1 - Tyk2 inhibitors. Available at:2
Sigma-Aldrich - tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate (CAS 637039-01-1). Available at: 4
Ambeed - tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate (CAS 1366647-28-0). Available at: 3
Application Notes and Protocols: Utilizing Spirocyclic Building Blocks in CNS Drug Discovery
Introduction: The Imperative for Three-Dimensionality in CNS Drug Design The discovery of effective therapeutics for Central Nervous System (CNS) disorders is one of the most significant challenges in modern medicine. A...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Three-Dimensionality in CNS Drug Design
The discovery of effective therapeutics for Central Nervous System (CNS) disorders is one of the most significant challenges in modern medicine. A primary obstacle is the blood-brain barrier (BBB), a highly selective physiological gatekeeper that protects the brain but also prevents the vast majority of potential drug molecules from reaching their intended targets.[1][2] Overcoming this barrier requires a sophisticated approach to molecular design, moving beyond traditional, planar chemical structures.
The "Escape from Flatland" in Medicinal Chemistry
For many years, drug discovery was dominated by "flat," aromatic, sp2-hybridized carbon-rich molecules. However, a landmark analysis highlighted that increasing the fraction of sp3-hybridized carbons (Fsp3)—a measure of a molecule's three-dimensionality—correlates with a higher success rate in clinical development.[3] This concept, often termed "escaping from flatland," has spurred a paradigm shift, encouraging chemists to explore more complex, three-dimensional scaffolds that can better interact with the intricate 3D structures of biological targets like proteins and enzymes.[4][5]
Unique Advantages of Spirocyclic Scaffolds
Spirocycles, which are bicyclic systems joined by a single common atom, are exemplary three-dimensional building blocks.[6] Their rigid, well-defined structures offer several key advantages in CNS drug design:
Enhanced 3D Geometry: The core spirocyclic structure forces substituents into precise, fixed vectors in three-dimensional space, allowing for more specific and potent interactions with target binding sites.[4][7]
Improved Physicochemical Properties: The incorporation of a spirocycle can significantly modulate a molecule's properties. It often leads to a higher Fsp3 count, which can improve aqueous solubility and reduce metabolic liability compared to flat aromatic systems.[6] This is critical for achieving the delicate balance of properties needed for CNS penetration.
Novel Chemical Space: Spirocyclic scaffolds provide access to underexplored regions of chemical space, offering opportunities to develop novel intellectual property and find leads for challenging targets.[3][7]
Metabolic Stability: By replacing flexible chains or metabolically vulnerable groups with a rigid spirocyclic core, it's possible to block sites of metabolism and improve a compound's pharmacokinetic profile.[4][6]
Overcoming the Blood-Brain Barrier (BBB)
The BBB effectively restricts the passage of molecules based on properties like size, charge, and lipophilicity.[8] Successful CNS drugs must be designed with a specific set of physicochemical properties to facilitate passive diffusion or utilize active transport mechanisms to cross this barrier.[9][10] Spirocyclic scaffolds serve as an exceptional tool for medicinal chemists to fine-tune these properties, thereby increasing the likelihood of achieving therapeutic concentrations in the brain.[11]
Guiding Principles: Physicochemical Properties for CNS Drug Candidates
Extensive analysis of successful CNS drugs has led to the development of general guidelines for optimizing brain exposure. While not absolute rules, these parameters provide a strong starting point for design and optimization. The goal is to balance sufficient lipophilicity for membrane permeation with enough polarity to maintain aqueous solubility and avoid excessive non-specific binding.[9][10]
Key Parameters for Brain Penetration
The following table summarizes the generally accepted physicochemical property ranges for small molecules targeting the CNS.
Property
Recommended Range/Value
Rationale & Importance
Molecular Weight (MW)
< 450 Da
Smaller molecules are more likely to passively diffuse across the tight junctions of the BBB.[9][12]
Lipophilicity (cLogP/cLogD)
1 - 4
A balance is crucial. Too low, and the molecule won't enter the lipid membrane; too high, and it may get stuck in the membrane or be a substrate for efflux pumps.[9]
Topological Polar Surface Area (TPSA)
< 70-90 Ų
A lower TPSA is strongly correlated with better brain penetration, as it reflects a reduced capacity for hydrogen bonding.[9][12]
Hydrogen Bond Donors (HBD)
< 3
Fewer hydrogen bond donors reduce the energy penalty required to shed the hydration shell before entering the lipid bilayer of the BBB.[10][12]
pKa
7.5 - 10.5
The presence of a basic nitrogen is common in CNS drugs. A suitable pKa ensures a portion of the molecules are in a neutral state at physiological pH (7.4) to cross the BBB.[9]
P-glycoprotein (P-gp) Efflux
Efflux Ratio (ER) < 2-3
P-gp is a key efflux transporter at the BBB that pumps xenobiotics out of the brain. Minimizing P-gp substrate activity is critical.[12]
The Role of Spirocycles in Optimizing CNS Drug-like Properties
Introducing a spirocyclic moiety can directly and favorably impact these key parameters. For instance, replacing a planar, aromatic ring with a saturated spirocycle can decrease TPSA and increase Fsp3, often leading to improved solubility and metabolic stability while maintaining the necessary 3D orientation of key functional groups.[6]
Workflow for Spirocyclic CNS Drug Discovery
The discovery process for a spirocyclic CNS drug candidate follows a logical, multi-stage funnel. It begins with computational design and library synthesis, progresses through a cascade of in vitro assays to select for promising candidates, and culminates in in vivo validation of efficacy and pharmacokinetics.
Caption: High-level workflow for CNS drug discovery utilizing spirocyclic scaffolds.
Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol describes a standard and widely used method to assess the ability of a compound to cross a cellular model of the BBB.[13][14] The assay utilizes a Transwell system where a monolayer of brain microvascular endothelial cells (BMECs) is cultured on a porous membrane, mimicking the in vivo barrier.[13]
Principle
BMECs are seeded on the apical (top) side of a porous Transwell insert, which is placed in a well containing media (basolateral side). The cells form a confluent monolayer with tight junctions, restricting paracellular diffusion. The integrity of this barrier is measured by Trans-Endothelial Electrical Resistance (TEER).[13] The test compound is added to the apical chamber, and its appearance in the basolateral chamber is measured over time. The rate of transport is used to calculate an apparent permeability coefficient (Papp).
Materials
Human induced pluripotent stem cell (iPSC)-derived BMECs
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
Cell culture plates (24-well)
Cell culture medium and supplements
Test compounds and control compounds (e.g., Propranolol - high permeability; Atenolol - low permeability)
Lucifer Yellow or fluorescently-labeled dextran (for barrier integrity check)
LC-MS/MS system for compound quantification
TEER meter (e.g., EVOM2)
Step-by-Step Protocol
Cell Seeding: Seed iPSC-derived BMECs onto the apical side of the Transwell inserts at a high density. Co-culture with astrocytes or pericytes on the basolateral side can enhance barrier properties.[14]
Barrier Formation: Culture the cells for 4-6 days until a confluent monolayer is formed. Monitor barrier integrity daily by measuring TEER. Self-Validation: Proceed only if TEER values reach a pre-defined threshold (e.g., >1500 Ω x cm²), indicating robust tight junction formation.[1]
Assay Initiation:
Wash the cell monolayers gently with transport buffer (e.g., HBSS).
Add transport buffer containing the test compound (e.g., at 1 µM) to the apical chamber (donor).
Add fresh transport buffer to the basolateral chamber (receiver).
Sampling:
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber.
Immediately replace the removed volume with fresh transport buffer to maintain sink conditions.
At the end of the experiment, take a sample from the apical chamber to determine the initial concentration.
Barrier Integrity Post-Assay: Add a low-permeability marker like Lucifer Yellow to the apical chamber and measure its transport to the basolateral side. Self-Validation: A low Papp value for Lucifer Yellow (<1.0 x 10⁻⁶ cm/s) confirms the barrier was intact throughout the experiment.
Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
Data Analysis and Interpretation
The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
dQ/dt is the rate of compound appearance in the receiver chamber (µmol/s).
A is the surface area of the membrane (cm²).
C₀ is the initial concentration in the donor chamber (µmol/cm³).
Interpretation:
Papp < 2 x 10⁻⁶ cm/s: Low permeability
Papp 2-10 x 10⁻⁶ cm/s: Moderate permeability
Papp > 10 x 10⁻⁶ cm/s: High permeability
Compounds with moderate to high Papp values are prioritized for further development.
Protocol: Metabolic Stability Assessment
Assessing a compound's susceptibility to metabolism is crucial, as high metabolic clearance can lead to poor bioavailability and short duration of action.[15][16] The liver S9 or microsomal stability assay is a common high-throughput screen.[15][17]
Principle
The test compound is incubated with liver fractions (microsomes or S9) which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).[15] The concentration of the parent compound is measured over time to determine its rate of depletion.
Materials
Pooled liver microsomes or S9 fraction (human, rat, or mouse)
NADPH regenerating system (cofactor for CYP enzymes)
Phosphate buffer (pH 7.4)
Test compounds and control compounds (e.g., Verapamil - low stability; Warfarin - high stability)
Acetonitrile with internal standard (for reaction quenching)
LC-MS/MS system
Step-by-Step Protocol
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer and liver microsomes (e.g., 0.5 mg/mL protein). Pre-incubate at 37°C.
Initiate Reaction: Add the test compound (final concentration e.g., 1 µM) and the NADPH regenerating system to the wells to start the metabolic reaction.
Time-Point Sampling:
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
Self-Validation: Include a control incubation without NADPH to measure non-enzymatic degradation. The depletion in this control should be minimal.
Sample Processing: Centrifuge the plate to precipitate proteins.
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound by LC-MS/MS.
Data Analysis and Interpretation
Plot the natural logarithm of the percentage of compound remaining versus time.
The slope of the linear portion of this plot gives the elimination rate constant (k).
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k
t½ < 10 min: High clearance, likely to have poor in vivo stability.
t½ > 30 min: Low clearance, more likely to have a favorable in vivo pharmacokinetic profile.
In Vivo Evaluation in Rodent Models
After demonstrating promising in vitro properties, lead candidates must be evaluated in vivo to confirm brain exposure and, subsequently, efficacy.[18][19]
Principle of Pharmacokinetic (PK) and Target Engagement Studies
A pharmacokinetic study measures the concentration of the drug over time in both plasma and brain tissue following administration to an animal (e.g., a rat or mouse).[20] This allows for the calculation of key parameters, most importantly the unbound brain-to-plasma concentration ratio (Kp,uu), which is the gold standard for quantifying BBB penetration.[8][12]
Animal Model Selection
The choice of animal model depends on the CNS disease being studied. For initial PK studies, healthy Sprague-Dawley rats or C57BL/6 mice are commonly used. For efficacy studies, transgenic or pharmacologically-induced disease models are employed (e.g., 5XFAD transgenic mice for Alzheimer's disease).[18][21]
Step-by-Step Protocol (Generic PK study outline)
Dosing: Administer the compound to a cohort of animals (n=3-5 per time point) via a relevant route (e.g., oral gavage (PO) or intravenous (IV)).
Sample Collection: At a series of predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples.
Brain Tissue Harvesting: At the same time points, animals are euthanized, and brains are rapidly harvested.
Sample Processing:
Plasma is isolated from the blood by centrifugation.
Brain tissue is homogenized.
Bioanalysis: The concentration of the drug in plasma and brain homogenate is determined by LC-MS/MS.
Plasma Protein and Brain Tissue Binding: Determine the fraction of unbound drug in plasma (fu,p) and brain tissue (fu,brain) using methods like equilibrium dialysis.[12]
Data Analysis (Key PK parameters)
Cmax: Maximum observed concentration.
Tmax: Time to reach Cmax.
AUC: Area under the concentration-time curve.
Brain-to-Plasma Ratio (Kp): Total AUCbrain / Total AUCplasma.
Unbound Brain-to-Plasma Ratio (Kp,uu): Kp * (fu,p / fu,brain).
Interpretation:
A Kp,uu value close to 1.0 suggests that the compound freely crosses the BBB primarily by passive diffusion. A value > 1.0 may indicate active influx, while a value < 0.3 often suggests significant efflux or poor permeability.[12] A rat Kp,uu over 0.3 is often considered a good indicator for human BBB penetration.[12]
Case Study Analysis
The application of spirocyclic scaffolds has led to the development of several promising CNS drug candidates.
BACE1 Inhibitors for Alzheimer's Disease: Amgen reported a series of BACE1 inhibitors for Alzheimer's disease where the introduction of a spirocyclic element was crucial for achieving brain penetration and lowering Aβ levels in rats after oral administration.[22]
Ghrelin Receptor Agonists: Spiropiperidines are a well-established privileged structure for G protein-coupled receptors (GPCRs), and have been successfully used to develop agonists of the ghrelin receptor, a target for various metabolic and CNS conditions.[4]
Antipsychotics: The approved antipsychotic drug Fluspirilene, used to treat schizophrenia, features a prominent spirocyclic core that targets dopamine D2 and serotonin 5-HT2A receptors in the brain.[23]
Conclusion and Future Perspectives
Spirocyclic building blocks are no longer a niche curiosity but a mainstream tool in the arsenal of medicinal chemists targeting CNS diseases.[11][24] Their inherent three-dimensionality provides a powerful method to achieve the exacting balance of physicochemical properties required to cross the blood-brain barrier while maintaining high potency and selectivity for the intended target.[4][6] The protocols outlined here provide a validated framework for advancing spirocyclic compounds from initial design to in vivo proof-of-concept. As synthetic methodologies become more advanced and our understanding of BBB transport deepens, the strategic use of spirocyclic scaffolds will undoubtedly continue to accelerate the discovery of next-generation therapeutics for neurological and psychiatric disorders.[11][25]
References
F. Lovering, J. Bikker, C. Humblet, "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success," Journal of Medicinal Chemistry, 2009. [Online]. Available: [Link]
L. M. Linden, J. D. K. Parker, K. R. O'Neal, M. A. Doran, K. D. Rood, J. A. Fennen, V. V. Gote, D. B. Linden, G. D. Mogo, T. A. T. G. van Veen, R. W. Titball, V. C. J. de Almeida, F. A. Uzal, G. D. B. van der Zanden, "In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin," Journal of Visualized Experiments, 2020. [Online]. Available: [Link]
A. D. J. van der Spank, J. G. M. L. E. Gielen, M. E. M. Veen, M. G. de Sain-van der Velden, M. J. C. van den Heuvel, C. W. M. van der Worp, M. J. H. Kessels, "A decade of blood-brain barrier permeability assays: Revisiting old traumatic brain injury rat data for new insights and experimental design," Journal of Neuroscience Methods, 2021. [Online]. Available: [Link]
Z. Rankovic, "CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure," Journal of Medicinal Chemistry, 2022. [Online]. Available: [Link]
Charles River Laboratories, "CNS Assessments from ex vivo to in vitro," Charles River Laboratories, N/A. [Online]. Available: [Link]
Pharmaron, "CNS Disease Models For Preclinical Research Services," Pharmaron, N/A. [Online]. Available: [Link]
Y. Wang, Y. Li, Y. Wang, B. He, "Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo," Methods in Molecular Biology, 2022. [Online]. Available: [Link]
P. A. Dandridge, M. A. Wallace, "Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space," Request PDF, 2013. [Online]. Available: [Link]
Tempo Bioscience, "In Vitro Blood Brain Barrier Models for Drug Development," Tempo Bioscience, 2022. [Online]. Available: [Link]
Creative Biolabs, "In Vitro Safety Pharmacology Study on Central Nervous System," Creative Biolabs, N/A. [Online]. Available: [Link]
C. H. Hiesinger, M. A. T. El-Awa, F. R. W. K. von Nussbaum, "Spirocyclic Scaffolds in Medicinal Chemistry," Journal of Medicinal Chemistry, 2021. [Online]. Available: [Link]
C. H. Hiesinger, M. A. T. El-Awa, F. R. W. K. von Nussbaum, "Spirocyclic Scaffolds in Medicinal Chemistry," ACS Publications, 2020. [Online]. Available: [Link]
A. V. Kalueff, A. M. Stewart, R. Gerlai, "Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery," Frontiers in Neural Circuits, 2015. [Online]. Available: [Link]
I. A. Krizbai, M. A. Deli, "Patented in vitro blood-brain barrier models in CNS drug discovery," Recent Patents on CNS Drug Discovery, 2011. [Online]. Available: [Link]
Z. Rankovic, M. R. J. Hargreaves, "Considerations for Target Selection in CNS Drug Discovery Programs," The AAPS Journal, 2012. [Online]. Available: [Link]
Y. Zheng, C. M. Tice, "The utilization of spirocyclic scaffolds in novel drug discovery," Expert Opinion on Drug Discovery, 2016. [Online]. Available: [Link]
K. Nikolic, L. Mavridis, J. B. O. Mitchell, S. Tadjer, D. Agbaba, "Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies," Frontiers in Neuroscience, 2016. [Online]. Available: [Link]
M. C. Granieri, L. Pisani, G. C. L. D'Agostino, S. G. G. de Candia, "Designing drugs optimized for both blood–brain barrier permeation and intra-cerebral partition," Expert Opinion on Drug Discovery, 2023. [Online]. Available: [Link]
M. M. H. Grundner, F. R. W. K. von Nussbaum, "Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry," Privileged Scaffolds in Medicinal Chemistry, 2015. [Online]. Available: [Link]
S. P. G. Costa, M. M. M. Santos, "Recent in vivo advances of spirocyclic scaffolds for drug discovery," Expert Opinion on Drug Discovery, 2022. [Online]. Available: [Link]
University of Zurich, "3D Structures of key membrane proteins foster the development of better drugs," ecancer, 2023. [Online]. Available: [Link]
Y. Zheng, C. M. Tice, "The use of spirocyclic scaffolds in drug discovery," Bioorganic & Medicinal Chemistry Letters, 2014. [Online]. Available: [Link]
BioAscent, "Accelerating CNS Drug Discovery," BioAscent, N/A. [Online]. Available: [Link]
Medicines Discovery Catapult, "Development of CNS model for neurodegenerative drug discovery using 3D printed human iPSC-derived cells," Medicines Discovery Catapult, 2024. [Online]. Available: [Link]
J. Li, Z. Wang, Y. Zhang, "Molecular Generation for CNS Drug Discovery and Design," ACS Chemical Neuroscience, 2025. [Online]. Available: [Link]
Y. Liao, Y. Jiang, J. L. G. Ribelles, A. R. Boccaccini, "Recent advances in 3D models of the nervous system for neural regeneration research and drug development," Acta Biomaterialia, 2025. [Online]. Available: [Link]
A. K. Ghose, V. K. Viswanadhan, J. N. Cumming, "Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules," Molecules, 2024. [Online]. Available: [Link]
The Scientist, "3D brain model enables personalized disease research and drug discovery," The Scientist, 2025. [Online]. Available: [Link]
H. Pajouhesh, G. R. Lenz, "Medicinal Chemical Properties of Successful Central Nervous System Drugs," NeuroRx, 2005. [Online]. Available: [Link]
S. P. G. Costa, M. M. M. Santos, "Recent in vivo advances of spirocyclic scaffolds for drug discovery," Expert Opinion on Drug Discovery, 2022. [Online]. Available: [Link]
A. V. A. Grunwald, A. V. D. de Oliveira, C. R. S. de Canuto, "Synthetic Routes to Approved Drugs Containing a Spirocycle," Molecules, 2021. [Online]. Available: [Link]
A. M. Evans, "Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges," Current Topics in Medicinal Chemistry, 2008. [Online]. Available: [Link]
K. Nikolic, L. Mavridis, J. B. O. Mitchell, S. Tadjer, D. Agbaba, "Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies," Frontiers in Neuroscience, 2016. [Online]. Available: [Link]
Y. Li, Y. Liu, W. Xiong, C. Zhang, Z. Liu, "Spatiotemporally resolved metabolomics and isotope tracing reveal CNS drug targets," Proceedings of the National Academy of Sciences, 2022. [Online]. Available: [Link]
Technical Support Center: Navigating the Solubility Labyrinth of Spirocyclic Building Blocks
Welcome to the technical support center dedicated to resolving the common yet often complex challenge of organic solvent solubility for spirocyclic building blocks. As researchers and drug development professionals, you...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to resolving the common yet often complex challenge of organic solvent solubility for spirocyclic building blocks. As researchers and drug development professionals, you are increasingly turning to spirocyclic scaffolds to explore novel chemical space and enhance molecular properties. Their inherent three-dimensionality and increased sp3 character are often touted as a strategy to "escape from flatland" and improve physicochemical properties like solubility.[1][2][3][4] However, the reality in the lab can sometimes be a frustrating battle with poorly dissolving compounds.
This guide is designed to be your first line of support, providing in-depth, experience-driven advice to troubleshoot and overcome these solubility hurdles. We will move beyond general principles and delve into the practical, causal relationships between spirocyclic structure, solvent choice, and experimental conditions.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
When a spirocyclic building block exhibits poor solubility in your chosen organic solvent, a systematic approach is crucial. The following guide, illustrated by the workflow diagram below, will help you diagnose the problem and identify the most effective solution.
Caption: A decision-making workflow for troubleshooting spirocyclic compound solubility.
Frequently Asked Questions (FAQs)
Q1: I thought spirocycles were supposed to be more soluble than their flat counterparts. Why is my compound crashing out of solution?
While it's true that the three-dimensional nature of spirocycles can disrupt crystal lattice packing and improve aqueous solubility, their solubility in organic solvents is a more complex issue.[2] Several factors can contribute to poor organic solvent solubility:
High Crystallinity: The rigid conformation of some spirocycles can lead to highly stable crystal structures that are difficult to disrupt with solvent molecules.
Polarity Mismatch: The principle of "like dissolves like" is fundamental.[5] A highly polar spirocycle containing multiple heteroatoms (e.g., oxetanes, azetidines) may be insoluble in non-polar solvents like hexanes or toluene. Conversely, a largely non-polar, hydrocarbon-rich spirocycle may not dissolve well in polar aprotic solvents like DMSO or DMF.
Intramolecular Hydrogen Bonding: The fixed spatial arrangement of functional groups on a spirocyclic scaffold can promote intramolecular hydrogen bonding, which can reduce the availability of these groups to interact with solvent molecules.
Molecular Weight and Size: As with any molecule, a larger molecular weight and size generally correlate with decreased solubility.[5]
Q2: Which organic solvents are a good starting point for dissolving spirocyclic building blocks?
There is no single "best" solvent, as the choice is highly dependent on the structure of the spirocycle. A pragmatic approach is to screen a range of solvents with varying polarities. The table below provides a starting point.
Solvent Class
Examples
General Applicability for Spirocycles
Chlorinated
Dichloromethane (DCM), Chloroform
Good for a wide range of polarities. Often a good initial choice.[6]
Ethers
Tetrahydrofuran (THF), Diethyl Ether
Effective for many spirocycles, particularly those with some polarity. THF is a versatile choice due to its ability to stabilize organometallic species.[6]
Can be effective, especially for spirocycles capable of hydrogen bonding. The choice of alcohol can be critical.
Hydrocarbons
Hexanes, Heptane, Toluene
Suitable for non-polar, hydrocarbon-rich spirocyclic scaffolds.[6][7]
Q3: My compound is still insoluble even after trying several solvents. What's the next step?
If single-solvent systems fail, the next logical step is to explore co-solvent systems.[8] A small amount of a miscible co-solvent can significantly alter the properties of the primary solvent. For instance, if your spirocycle is sparingly soluble in DCM, adding 5-10% of methanol or DMF can disrupt intermolecular interactions and enhance solubility.
Q4: Is it safe to heat my spirocyclic compound to get it into solution?
Heating can be an effective method to increase solubility. However, it should be approached with caution. Many complex organic molecules, including some spirocycles, can be thermally labile. It is crucial to:
Start with gentle warming (e.g., 40-50 °C).
Continuously monitor for any signs of degradation (e.g., color change).
Consider running a small-scale stability test by heating a solution of the compound and analyzing it by LC-MS or TLC to check for the appearance of new impurities.
Q5: Can modifying the physical form of my spirocyclic building block help with solubility?
Absolutely. The rate of dissolution is directly related to the surface area of the solute.[5][9] If your compound is a coarse crystalline solid, reducing its particle size can significantly improve its dissolution rate and apparent solubility. Techniques include:
Grinding: Using a mortar and pestle to break up larger crystals.
Sonication: Applying ultrasonic energy to a suspension of the compound in the solvent can help break apart agglomerates and increase the surface area available for solvation.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of the spirocyclic compound into several small vials.
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent from the table above.
Observation: Vigorously vortex each vial for 30-60 seconds. Observe for dissolution.
Incremental Addition: If the compound has not fully dissolved, add another 0.1 mL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.
Assessment: Classify the solubility as "soluble," "partially soluble," or "insoluble" for each solvent. This will provide a clear indication of the most promising solvent systems.
Protocol 2: Co-Solvent System Evaluation
Primary Solvent: Based on the results from Protocol 1, select the best single solvent, even if it only provides partial solubility.
Co-Solvent Selection: Choose a miscible co-solvent with a different polarity. For example, if the primary solvent is THF, consider DMF or methanol as co-solvents.
Titration: To a suspension of the spirocyclic compound in the primary solvent, add the co-solvent dropwise while stirring or vortexing.
Observation: Observe for dissolution after each addition. Note the approximate percentage of co-solvent required to achieve full dissolution.
Optimization: If a promising co-solvent system is identified, prepare a stock solution of that mixture for your experiment.
Final Recommendations
The unique and rigid three-dimensional structures of spirocyclic building blocks present both opportunities and challenges in drug discovery and chemical research.[1][10] While they can offer improved metabolic stability and access to novel chemical space, their solubility in organic solvents should not be taken for granted.[11] A systematic and logical approach to troubleshooting, as outlined in this guide, will save valuable time and resources. Always start with a broad solvent screen, followed by the judicious use of co-solvents and temperature adjustments. When faced with persistent solubility issues, consider the physical form of your compound. By understanding the underlying principles and applying these practical strategies, you can successfully navigate the solubility challenges posed by these exciting and valuable building blocks.
References
Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF
Source: ResearchGate
URL: [Link]
Title: The Spirocycle Surge in Drug Discovery
Source: Drug Hunter
URL: [Link]
Title: Techniques For Increasing Solubility: A Review Of Conventional And New Strategies
Source: ResearchGate
URL: [Link]
Title: How will you increase the solubility of organic compounds in water?
Source: Quora
URL: [Link]
Title: Advances in Solubility Enhancement Techniques
Source: International Journal of Pharmaceutical Sciences Review and Research
URL: [Link]
Title: FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?
Source: ResearchGate
URL: [Link]
Title: Techniques for Improving Solubility
Source: International Journal of Medical Science and Dental Research
URL: [Link]
Title: Spirocycles in Drug Discovery
Source: Sygnature Discovery
URL: [Link]
Title: Full article: The utilization of spirocyclic scaffolds in novel drug discovery
Source: Taylor & Francis
URL: [Link]
Title: Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF
Source: ResearchGate
URL: [Link]
Title: [1]Benzothiophene-Fused Chiral Spiro Polycyclic Aromatic Compounds: Optical Resolution, Functionalization, and Optical Properties
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins
Source: MDPI
URL: [Link]
Title: The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins
Source: PMC
URL: [Link]
Title: The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins
Source: ResearchGate
URL: [Link]
Title: A Deep Dive into Common Organic Solvents
Source: ChemTalk
URL: [Link]
Technical Support Center: HPLC Method Development for Diazaspirodecane Derivatives
Welcome from the Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as a predictable physicochemi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome from the Senior Application Scientist
Welcome to the Technical Support Center. As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as a predictable physicochemical system. Diazaspirodecane derivatives—characterized by a rigid spirocyclic core containing two nitrogen atoms—are highly polar, strongly basic secondary or tertiary amines. These compounds are notorious for poor retention on standard reversed-phase columns and severe peak tailing due to secondary interactions with silica support materials.
This guide provides self-validating protocols, mechanistic explanations, and troubleshooting steps to help you build robust, reproducible chromatographic workflows for these challenging molecules.
Method Development Decision Matrix
The following logical workflow dictates the initial column and mobile phase selection based on the physicochemical properties (LogP and pKa) of your specific diazaspirodecane derivative.
Method development decision matrix for diazaspirodecane derivatives.
Frequently Asked Questions & Troubleshooting
Q1: Why do my diazaspirodecane derivatives exhibit severe peak tailing on standard C18 columns, and how do I fix it?Causality: Diazaspirodecane compounds contain basic nitrogen atoms (typically pKa 9–11). At neutral or acidic pH, these amines are protonated and interact electrostatically with ionized, acidic residual silanols (Si-O⁻) on the stationary phase surface[1]. Because this secondary ion-exchange mechanism has slower desorption kinetics than standard hydrophobic partitioning, the analyte desorbs slowly, resulting in an asymmetrical tailing peak.
Solution: Elevate the mobile phase pH above the compound's pKa (e.g., pH 10.5) to deprotonate the basic nitrogen, effectively shutting down the electrostatic interaction. Because standard silica dissolves at pH > 8, you must use an Ethylene Bridged Hybrid (BEH) particle column (e.g., Waters XBridge), which incorporates an ethylene bridge into the silica backbone to provide structural integrity and stability up to pH 12[2]. These columns allow you to switch between high and low pH without severe loss in chromatographic performance.
Q2: My compounds elute in the void volume even at 5% organic modifier. How can I increase retention?Causality: Diazaspirodecane derivatives are highly polar (often LogP < 0). In Reversed-Phase Liquid Chromatography (RPLC), retention is driven by hydrophobic partitioning. If the molecule lacks sufficient hydrophobic surface area, it will not partition into the C18 phase.
Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a highly organic mobile phase (typically >70% Acetonitrile)[3]. Retention occurs via partitioning into a water-enriched liquid layer adsorbed on the stationary phase surface, providing excellent retention for polar basic amines[4].
Q3: When using HILIC, my retention times are irreproducible and peaks are broad. What is causing this?Causality: HILIC relies on the formation of a stable aqueous layer. If the buffer concentration is too low, the electrostatic interactions between the basic diazaspirodecane and the polar stationary phase are not properly shielded, leading to mixed-mode retention and peak broadening[5].
Solution: Ensure your mobile phase contains a minimum of 3% water to maintain stationary phase hydration, and use 10–20 mM buffer (e.g., ammonium formate) to maintain constant ionic strength and control ion-exchange mechanisms[3].
HILIC retention troubleshooting workflow for polar basic analytes.
Quantitative Data: Method Comparison
To streamline your method selection, the following tables summarize the expected chromatographic performance across different modes, as well as the critical impact of buffer concentration in HILIC.
Table 1: Comparison of Methodologies for Diazaspirodecane Derivatives
Parameter
Low-pH RPLC (pH 2.5)
High-pH RPLC (pH 10.5)
HILIC (pH 3–5)
Retention Mechanism
Hydrophobic partitioning
Hydrophobic partitioning
Aqueous layer partitioning
Retention (LogP < 0)
Poor (Elutes near void)
Moderate
Excellent
Peak Asymmetry (
As
)
> 2.0 (Severe Tailing)
1.0 - 1.2 (Symmetrical)
1.0 - 1.3 (Symmetrical)
MS Compatibility
High (Positive ESI)
Moderate (Requires post-column acid)
Excellent (High organic enhances ESI+)
Table 2: Effect of Buffer Concentration in HILIC on Peak Asymmetry and Retention Factor (k')
(Data representative of a 100 mm Zwitterionic column, 80% ACN)
Excellent shape, but potential MS ion suppression.
Self-Validating Experimental Protocols
Every robust method must have built-in validation checks. Use the following step-by-step methodologies to ensure your system is performing as intended.
Protocol 1: High-pH RPLC Screening Workflow
Objective: Achieve symmetrical peak shapes for basic diazaspirodecane derivatives by suppressing silanol interactions.
Column Selection: Install an Ethylene Bridged Hybrid (BEH) C18 column (e.g., 2.1 x 50 mm, 1.7 µm) rated for high pH[2].
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using Ammonium Hydroxide.
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 column volumes. Flow rate: 0.4 mL/min. Column temperature: 40 °C.
Self-Validation Checkpoint:
System Suitability: Inject a neutral hydrophobic marker (e.g., toluene). Verify theoretical plates (
N>10,000
).
Analyte Verification: Inject the diazaspirodecane derivative. Calculate the asymmetry factor (
As
) at 10% peak height. If
As
is between 0.9 and 1.2, the secondary silanol interactions have been successfully neutralized.
Column Selection: Install a bare silica, amide, or zwitterionic HILIC column (e.g., 2.1 x 100 mm, 2.7 µm).
Mobile Phase Preparation:
Mobile Phase A: 100 mM Ammonium Formate in water (pH 3.0).
Mobile Phase B: 100% Acetonitrile.
Isocratic Delivery: Pump 10% A and 90% B. This yields a final eluent composition of 90% ACN with a 10 mM buffer concentration, ensuring both the >3% water requirement and sufficient ionic strength are met[3].
Equilibration: Flush the column with a minimum of 50 column volumes to establish the stable water-enriched layer[4].
Self-Validation Checkpoint:
Stability Verification: Perform 5 replicate injections of your sample. Calculate the %RSD of the retention time. If %RSD < 0.5%, the aqueous layer is fully established and stable. If %RSD > 1.0%, continue equilibration for another 20 column volumes.
References
Routine Switching Between High and Low PH on XBridge HPLC Columns - Waters Corporation. Link
Escaping Flatland: tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate vs. Piperazine Scaffolds in Modern Drug Design
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Scaffold Morphing, Physicochemical Optimization, and Orthogonal Synthesis The Paradigm Shift: From Planar to Three-Dimensional Sc...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Focus: Scaffold Morphing, Physicochemical Optimization, and Orthogonal Synthesis
The Paradigm Shift: From Planar to Three-Dimensional Scaffolds
For decades, the piperazine ring has been a ubiquitous, privileged scaffold in medicinal chemistry. Its synthetic tractability and ability to project substituents at a 180° vector made it a cornerstone of hit-to-lead campaigns. However, as drug discovery targets increasingly complex protein-protein interactions (PPIs) and allosteric sites, the limitations of piperazine—namely, its relatively flat topological profile when N-substituted, high lipophilicity, and susceptibility to CYP-mediated metabolism—have become apparent.
To overcome these hurdles, medicinal chemists are increasingly turning to spirocyclic bioisosteres . Among the most promising modern building blocks is tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate [1]. This orthogonally protected, oxygen-containing spirocycle offers a profound structural upgrade over piperazine by introducing a quaternary carbon center, which forces a distinct angular projection of binding vectors while simultaneously improving the physicochemical profile of the resulting lead compound [2].
Causality in Scaffold Selection: Why the Oxa-Diazaspiro Core?
Enhanced 3D Character (Fsp³): Shifting from planar, aromatic, or pseudo-planar structures (like N-arylated piperazines) to compounds with a higher fraction of saturated carbons (Fsp³) correlates strongly with clinical success [1]. The spiro quaternary center locks the conformation, providing superior shape complementarity to deep, complex binding pockets.
Metabolic Shielding: Piperazines are notorious for undergoing rapid N-dealkylation and alpha-oxidation by Cytochrome P450 enzymes. The rigid, sterically encumbered spirocyclic core shields the adjacent nitrogen atoms, drastically improving microsomal half-life [3].
hERG Mitigation via Inductive Effects: The incorporation of the oxygen atom at the 6-position is a deliberate design choice. The electronegative oxygen exerts an inductive pull that subtly attenuates the pKa of the adjacent basic nitrogens. This reduction in basicity, coupled with increased polarity, is a proven strategy for reducing off-target hERG channel blockade [4].
Quantitative Comparison: Piperazine vs. Oxa-Diazaspiro Scaffolds
The following table summarizes the divergent physicochemical and topological properties of the traditional piperazine scaffold versus the 6-oxa-2,9-diazaspiro[4.5]decane core.
Property / Metric
Piperazine Core
6-oxa-2,9-diazaspiro[4.5]decane Core
Mechanistic Consequence
Vector Projection Angle
~180° (Linear/Extended)
~90° – 109° (Orthogonal)
Spirocycles access novel chemical space and distinct binding sub-pockets.
Fsp³ Contribution
Low (Often flattened by N-substituents)
High (Quaternary spiro center)
Higher Fsp³ improves aqueous solubility and reduces promiscuous off-target binding.
Metabolic Liability
High (Alpha-oxidation prone)
Low (Sterically shielded)
Spirocycles exhibit prolonged half-lives in human liver microsomes (HLM).
Lipophilicity (LogD)
Moderate to High
Lowered by Oxa- substitution
The oxygen heteroatom acts as an H-bond acceptor, improving solubility.
Intellectual Property
Highly crowded
Emerging / Uncharted
Spiro bioisosteres offer a robust strategy for breaking patent claims.
Structural & Metabolic Workflows
The transition from a piperazine hit to a spirocyclic lead requires a strategic understanding of both synthetic routing and metabolic clearance pathways.
Workflow of bioisosteric replacement from piperazine to spirocyclic scaffolds.
Divergent metabolic pathways of piperazine vs spirocyclic scaffolds.
To effectively utilize tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate, chemists must leverage its orthogonal reactivity. The Boc-protected nitrogen (position 2) allows for selective functionalization at the free secondary amine (position 9).
Objective: To couple the spirocyclic building block to an aryl halide hit fragment via Buchwald-Hartwig amination, followed by Boc deprotection for subsequent functionalization.
Causality Note: The steric bulk of the spirocycle often renders standard S_NAr conditions ineffective. We utilize Palladium-catalyzed cross-coupling with RuPhos, a ligand specifically designed to facilitate the coupling of sterically hindered secondary amines.
Cross-Coupling (Position 9):
Charge an oven-dried vial with the aryl halide (1.0 eq), tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate (1.2 eq) [3], Pd₂(dba)₃ (0.05 eq), RuPhos (0.10 eq), and Cs₂CO₃ (2.0 eq).
Purge the vial with N₂ for 5 minutes.
Add anhydrous 1,4-dioxane (0.2 M) and heat the mixture to 95°C for 12 hours.
Validation Check: Monitor via LC-MS. The mass of the product should reflect the addition of the spirocycle minus the halogen mass.
Workup:
Filter through a pad of Celite, wash with EtOAc, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.
Boc Deprotection (Position 2):
Dissolve the intermediate in DCM (0.1 M) and cool to 0°C.
Add Trifluoroacetic acid (TFA, 10 eq) dropwise. Stir at room temperature for 2 hours.
Validation Check: Disappearance of the tert-butyl singlet (~1.4 ppm) in ¹H-NMR confirms complete deprotection.
Concentrate and neutralize with saturated aqueous NaHCO₃ to isolate the free amine for subsequent amidation or alkylation.
Protocol B: In Vitro Microsomal Stability Assay
Objective: To empirically validate the metabolic superiority of the synthesized spirocyclic lead against its piperazine predecessor.
Causality Note: This assay is a self-validating system. By running a known high-clearance drug (Verapamil) alongside our compounds, we verify the enzymatic viability of the microsomes. If Verapamil is not degraded, the assay is invalid.
Assay Preparation:
Prepare a 10 mM stock of the piperazine lead, the spirocyclic lead, and Verapamil (positive control) in DMSO.
Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
Incubation:
Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
Pre-incubate the mixture at 37°C for 5 minutes.
Reaction Initiation & Quenching:
Initiate the reaction by adding NADPH (final concentration 1 mM).
At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis:
Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins.
Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
Calculate intrinsic clearance (CL_int) and half-life (t₁/₂). The spirocyclic compound should demonstrate a statistically significant extension in t₁/₂ compared to the piperazine analog.
Conclusion
The transition from flat, sp²-like piperazine rings to highly three-dimensional spirocycles like tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate represents a critical evolution in rational drug design. By leveraging the orthogonal reactivity of this building block, medicinal chemists can systematically engineer out metabolic liabilities and off-target toxicities while exploring novel, patentable chemical space.
References
Taylor & Francis. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Retrieved from[Link]
Comparative
A Senior Application Scientist's Guide to Validating LC-MS Analytical Methods for 6-oxa-2,9-diazaspiro[4.5]decane Derivatives
This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods tailored for the quantitative analysis of 6-oxa-2,9-diazaspiro[4.5]decane derivatives in biologi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods tailored for the quantitative analysis of 6-oxa-2,9-diazaspiro[4.5]decane derivatives in biological matrices. As novel spirocyclic scaffolds, these compounds present unique analytical challenges. A rigorously validated method is the bedrock of reliable pharmacokinetic, toxicokinetic, and bioequivalence data essential for regulatory submissions.[1][2] This document moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter to build a robust, self-validating analytical system.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3][4] For bioanalytical work, this means ensuring that the method can reliably and reproducibly measure the concentration of a drug and/or its metabolites in a complex biological matrix like plasma, serum, or urine.[5][6]
Part 1: The Validation Framework - A Holistic Approach
A successful validation is not a series of disconnected experiments but an integrated process where each parameter informs the others. The entire workflow is designed to prove the method is accurate, precise, and specific for the target analyte within the intended biological environment.
Caption: Overall workflow for LC-MS bioanalytical method validation.
Part 2: Deconstructing the Core Validation Parameters
The validation process is governed by guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7] The International Council for Harmonisation (ICH) Q2(R1) guideline also provides a comprehensive framework.[3][4][8]
Selectivity and Specificity
Expertise & Experience (The "Why"): Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] Selectivity demonstrates that the method can differentiate and quantify the analyte from other compounds, including metabolites, co-administered drugs, and endogenous matrix components.[10] For 6-oxa-2,9-diazaspiro[4.5]decane derivatives, potential metabolites could arise from oxidation or N-dealkylation. It is crucial to demonstrate that these do not interfere with the quantification of the parent drug.
Experimental Protocol:
Analyze at least six different blank lots of the biological matrix (e.g., human plasma).
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
Analyze blank matrix samples spiked with any known, relevant metabolites or co-administered drugs at their expected concentrations.
Trustworthiness (Acceptance Criteria):
Response in blank samples should be less than 20% of the response of the LLOQ for the analyte.
Response in blank samples should be less than 5% of the response for the internal standard (IS).
Accuracy and Precision
Expertise & Experience (The "Why"): Accuracy describes the closeness of the mean test results to the true value, while precision measures the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9][11] These parameters are the ultimate measure of the method's reliability. They are assessed at multiple concentration levels within a single run (intra-day precision or repeatability) and across different days (inter-day precision or intermediate precision).[1][5]
Experimental Protocol:
Prepare Quality Control (QC) samples by spiking the biological matrix with known concentrations of the analyte. Levels should include: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC.
Analyze a minimum of five replicates of each QC level in at least three separate analytical runs performed on different days.
Trustworthiness (Acceptance Criteria):
Accuracy: The mean value should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%.
Precision: The coefficient of variation (%CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.
Table 1: Example Summary of Accuracy and Precision Data
QC Level
Nominal Conc. (ng/mL)
Intra-Day (Run 1, n=5)
Inter-Day (3 Runs, n=15)
Accuracy (%)
Precision (%CV)
LLOQ
1.00
105.3
8.9
Low
3.00
98.7
6.2
Medium
50.0
101.2
4.5
High
150.0
97.6
3.1
Linearity, Range, and Sensitivity (LLOQ)
Expertise & Experience (The "Why"): This establishes the relationship between the instrument response and the known concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[10] The sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[1][7]
Experimental Protocol:
Prepare a series of calibration standards by spiking the biological matrix with the analyte. A minimum of six non-zero concentration levels, plus a blank and a zero sample, should be used.
Analyze the calibration curve in at least three separate runs.
Plot the peak area ratio (analyte/internal standard) against the nominal concentration.
Perform a linear regression analysis, typically using a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the low end of the curve.
Trustworthiness (Acceptance Criteria):
The correlation coefficient (r²) should be ≥ 0.99.
Back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for LLOQ).
At least 75% of the non-zero standards must meet this criterion.
Matrix Effect and Recovery
Expertise & Experience (The "Why"): The matrix effect is a significant challenge in LC-MS bioanalysis, defined as the alteration of ionization efficiency by co-eluting components from the biological matrix.[12][13] This can lead to ion suppression or enhancement, causing inaccurate results.[14] Phospholipids are often a major cause of matrix effects in plasma samples.[15][16] Recovery refers to the extraction efficiency of the analytical method. While it doesn't need to be 100%, it must be consistent and reproducible. A stable, isotope-labeled internal standard is the most effective way to compensate for both matrix effects and variability in recovery.[13]
Experimental Protocol:
Matrix Effect:
Prepare three sets of samples at Low and High QC concentrations:
Set A: Analyte spiked in the clean mobile phase.
Set B: Blank matrix extract spiked with the analyte post-extraction.
Set C: Analyte spiked into the matrix before extraction.
Recovery:
Compare the peak area of Set C to the peak area of Set B.
Matrix Factor (MF):
Calculate by comparing the peak area of Set B to Set A.
Trustworthiness (Acceptance Criteria):
The %CV of the matrix factor across at least six different lots of the matrix should be ≤15%.
Recovery should be consistent, although a specific percentage is not mandated. The %CV of the recovery across replicates should be ≤15%.
Table 2: Example Matrix Effect & Recovery Data
QC Level
Mean Peak Area (Set B)
Mean Peak Area (Set A)
Matrix Factor (B/A)
Mean Peak Area (Set C)
Recovery (%) (C/B)
Low
85,430
91,200
0.94
78,950
92.4
High
1,650,100
1,780,500
0.93
1,542,800
93.5
Stability
Expertise & Experience (The "Why"): Stability testing is crucial to ensure that the concentration of the analyte does not change from the moment of sample collection to the final analysis.[5][17] It evaluates the chemical stability of the analyte in the biological matrix under various storage and processing conditions.[18][19] This is a critical, often overlooked, aspect that guarantees the integrity of clinical or pre-clinical study samples.
Experimental Protocol:
Analyze Low and High QC samples (n=3-5) that have been subjected to various conditions:
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
Short-Term (Bench-Top) Stability: At room temperature for a duration matching the expected sample handling time.
Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the study sample storage time.
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
Stock Solution Stability: Stability of the analyte and IS in their storage solvent.
Trustworthiness (Acceptance Criteria):
The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Part 3: Comparative Strategies and Decision Making
The choice of sample preparation and analytical conditions can significantly impact method performance, particularly concerning matrix effects.
Caption: Decision tree for selecting a sample preparation technique.
For 6-oxa-2,9-diazaspiro[4.5]decane derivatives, which contain basic nitrogen atoms, a cation-exchange Solid-Phase Extraction (SPE) would likely provide the cleanest extract, significantly reducing phospholipid-based matrix effects.[15][16] However, a simpler Protein Precipitation (PPT) might be sufficient if a stable isotope-labeled internal standard is used and the method still meets all validation criteria. The final choice is a balance between the required performance and practical considerations like throughput and cost.
Conclusion
The validation of an LC-MS method for novel compounds like 6-oxa-2,9-diazaspiro[4.5]decane derivatives is a systematic scientific investigation. It is not merely about passing a set of pre-defined criteria but about deeply understanding the method's performance and limitations. By following the principles outlined in this guide—grounded in regulatory expectations and scientific causality—researchers can develop a truly robust and reliable analytical method. This ensures the generation of high-quality, defensible data, which is the cornerstone of any successful drug development program.[5][11]
References
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, June 01). Bioanalysis Zone. [Link]
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. [Link]
Bioanalytical method validation: An updated review - PMC. (n.d.). National Center for Biotechnology Information. [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). International Council for Harmonisation. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]
Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. (2014, March 04). Walsh Medical Media. [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. [Link]
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]
STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS 1. (2017, August 29). PharmaState Academy. [Link]
Stability Testing of Pharmaceutical Products. (2012, March 17). International Journal of Pharmaceutical and Medical Research. [Link]
How to validate a bioanalytical LC-MS/MS method for PK studies? (2025, May 29). Patsnap Synapse. [Link]
Stability Testing: The Crucial Development Step. (2020, March 01). BioPharm International. [Link]
Spotlight on stability: API and drug product testing. (n.d.). Almac Group. [Link]
Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. [Link]
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 01). LCGC International - Chromatography Online. [Link]
Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]
8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. [Link]
Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. (n.d.). Sisu@UT. [Link]
A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (2019, January). International Journal of Research and Analytical Reviews. [Link]
LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025, May 27). Eurachem. [Link]
Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration. (2024, November 01). PubMed. [Link]
Development and validation of a LC-MS/MS method for the quantification of phenolic compounds in human saliva after intake of a procyanidin-rich pine bark extract. (2024, February 15). PubMed. [Link]
Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot. (2016, September 15). IRIS Unimore. [Link]
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022, February 24). PubMed. [Link]
triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025, May 21). SFERA. [Link]
6,10-Dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene. (2022, June 03). MDPI. [Link]
Scaffold Morphing in Drug Discovery: A Structural and Functional Comparison of 2,8-diazaspiro[4.5]decane and 6-oxa-2,9-diazaspiro[4.5]decane
Executive Summary In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to conformationally restricted, sp3-rich scaffolds is a proven strategy to improve clinical success rates. Spirocyclic d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to conformationally restricted, sp3-rich scaffolds is a proven strategy to improve clinical success rates. Spirocyclic diamines, in particular, offer distinct 3D exit vectors that enhance target specificity while improving physicochemical properties [2].
This technical guide provides an in-depth comparative analysis of two highly relevant spirocyclic scaffolds: 2,8-diazaspiro[4.5]decane and its bioisostere, 6-oxa-2,9-diazaspiro[4.5]decane . By examining their structural geometry, physicochemical profiles, and synthetic tractability, this guide equips medicinal chemists with the actionable insights needed to select the optimal scaffold for lead optimization.
Structural Geometry and the "Magic Oxygen" Effect
At their core, both scaffolds share a spiro[4.5]decane framework, providing excellent 3D complexity (Fsp3 = 1.00). However, their ring compositions dictate vastly different electronic and physicochemical behaviors.
2,8-diazaspiro[4.5]decane: Consists of a pyrrolidine ring spiro-fused to a piperidine ring. Both nitrogen atoms are highly basic, and the scaffold is highly lipophilic. It has been successfully utilized in the development of orally active glycoprotein IIb-IIIa antagonists and CDK19 PET tracers [1, 4].
6-oxa-2,9-diazaspiro[4.5]decane: Consists of a pyrrolidine ring spiro-fused to a morpholine-like ring. The introduction of the oxygen atom at position 6 (adjacent to the spiro carbon) fundamentally alters the molecule's profile.
The strategic insertion of this oxygen atom—often termed the "magic oxygen" effect—serves two critical functions. First, it acts as a hydrogen bond acceptor, increasing the topological polar surface area (tPSA) and significantly lowering the partition coefficient (LogP). Second, the oxygen exerts a strong electron-withdrawing inductive effect through the sigma bond network, drastically reducing the basicity (pKa) of the adjacent amine (N9) [2].
Fig 1: Physicochemical impacts of oxa-substitution on the diazaspiro core.
Quantitative Physicochemical Comparison
The structural differences manifest in distinct physicochemical parameters, summarized in the table below. The reduced pKa of the oxa-derivative is particularly valuable for mitigating hERG channel blockade, a toxicity liability notoriously driven by highly basic, lipophilic amines.
Property
2,8-diazaspiro[4.5]decane
6-oxa-2,9-diazaspiro[4.5]decane
Impact on Drug Design
Molecular Formula
C8H16N2
C7H14N2O
Introduction of oxygen reduces lipophilicity.
Molecular Weight
140.23 g/mol
142.20 g/mol
Comparable size allows for direct bioisosteric replacement.
In practice, handling unprotected spirocyclic diamines is challenging due to their high polarity, water solubility, and hygroscopicity. To synthesize complex drug candidates (e.g., PARP-1 inhibitors), researchers must utilize orthogonally protected building blocks, such as 2-Boc-8-Cbz-2,8-diazaspiro[4.5]decane [3].
Protocol 1: Regioselective Functionalization of Spirocyclic Diamines
This protocol outlines a self-validating methodology for sequentially functionalizing the two nitrogen atoms, ensuring high yields and preventing unwanted polymerization.
Step 1: Selective Deprotection
Action: Treat the orthogonally protected spirocycle (e.g., Boc/Cbz) with 4M HCl in Dioxane at room temperature for 2 hours to remove the Boc group.
Causality: HCl in dioxane is preferred over Trifluoroacetic acid (TFA). TFA yields a highly hygroscopic salt that retains water, which can hydrolyze sensitive coupling reagents in the next step. The HCl salt precipitates cleanly and can be isolated via simple filtration.
Step 2: First Amide Coupling
Action: Suspend the HCl salt in anhydrous DMF. Add 3.0 equivalents of DIPEA, followed by the desired carboxylic acid (1.1 eq) and HATU (1.2 eq). Stir for 4 hours.
Causality: The steric hindrance around the spiro center requires a highly active coupling reagent. HATU ensures rapid conversion, minimizing the risk of substrate epimerization that can occur with slower reagents like EDC/HOBt.
Step 3: Orthogonal Deprotection (Hydrogenolysis)
Action: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) for 12 hours.
Causality: Hydrogenolysis cleanly removes the Cbz group without cleaving the newly formed amide bond or affecting the spirocyclic core, liberating the second amine for subsequent functionalization.
In Vitro Metabolic Stability & Pharmacokinetics
The substitution of a methylene group for an oxygen atom not only alters physical properties but also fundamentally shifts the molecule's metabolic fate. Highly lipophilic piperidines are often rapidly cleared by Cytochrome P450 (CYP) enzymes via N-dealkylation or alpha-carbon oxidation. The oxa-azaspiro scaffold, being more polar, often exhibits prolonged half-lives and lower intrinsic clearance (
CLint
) in human liver microsomes (HLM).
Fig 2: Step-by-step workflow for evaluating microsomal stability of scaffolds.
To accurately compare the metabolic stability of the two scaffolds, the assay must isolate CYP-mediated clearance from chemical instability.
Preparation: Prepare 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
Enzyme Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.
The Self-Validating Split: Divide the mixture into two analytical arms:
Arm A (Active): Add 1 mM NADPH to initiate CYP450 metabolism.
Arm B (Control): Add an equivalent volume of buffer (Minus-NADPH control).
Causality: The minus-NADPH control is the cornerstone of assay trustworthiness. If the compound depletes in Arm B, the clearance is driven by chemical instability or non-CYP enzymes (e.g., esterases), invalidating a pure CYP-clearance assumption.
Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard.
Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix to ensure a clean injection for LC-MS/MS quantification.
Conclusion & Selection Matrix
Both 2,8-diazaspiro[4.5]decane and 6-oxa-2,9-diazaspiro[4.5]decane are powerful tools in the medicinal chemist's arsenal, but their application depends on the specific liabilities of the lead series:
Choose 2,8-diazaspiro[4.5]decane when: The target binding pocket is highly lipophilic, requires a strong ionic interaction (salt bridge) via a highly basic amine, or when maximizing passive membrane permeability through lipid bilayers is the primary goal.
Choose 6-oxa-2,9-diazaspiro[4.5]decane when: The lead compound suffers from poor aqueous solubility, rapid CYP-mediated metabolism, or exhibits dose-limiting cardiovascular toxicity due to hERG channel inhibition. The "magic oxygen" will lower the LogP and pKa, optimizing the Lipophilic Efficiency (LipE) of the candidate.
References
Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists. PubMed / NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETPyNnmVhT2htoj4uXT6qUocuLQPqB78awjcl9TTHBvxtKAnsjFE8DX_WFIJbyYbwQzlGemj-QMg8Eqt5w9IOnXDZSyAuxcNrdGLWOSmud34hmYo5ZNyu-l1nCjsOIB9zm3d0I]
Spirocyclic Piperidines in Drug Discovery. PharmaBlock. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJAEnhddVFqHi1A9Ha8Dya6IeaXLRVi7GbyNkkTa54TfN90AS_rQxACZcBnfMN_xGfhEkeIPizSXPtoOKYAIHAWY2EVwXQgToj9ENisH4Fvuqi1qwrJ6OUiF-1RNuThtEtbbLEj5wcimzsgf_l]
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC / NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLx1DtokCAXhM9-SC6bOHRYuHH3a4yWVUt5meA2QpLE1qh8ffWEYIKHnt8HZC2MRlw8OmX3khOCLFRBKTvxfcJguiDk5N524swSqhbLX8esaQ25Z1udBzj2shyOo3c_LyvaV-U0c9_uJhl4rU]
Optimized CDK19 PET Tracers: Spirocyclic-Driven Design and Prostate Cancer Imaging. ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHef6YqJDpRwUFTe6rGODZQOzHFT83U502ZEpfQ60yQuw3xJSgl7dv6oz8jn81S7i7uB3FdAUvlOI6aAGAM6UMoJFldyQNffvHgvH_lwbScC_9xmV-PYaxJWc-lrki24C53Iq22QoiZ881Rc9wW4Ix3]
Comparative
Orthogonal Protection Strategies for Diazaspirodecane Synthesis: A Comparative Guide to Boc vs. Cbz
The Diazaspirodecane Scaffold & The Need for Orthogonality In modern drug development, escaping "flatland" (the over-reliance on planar, aromatic molecules) is a primary objective. Diazaspiroalkanes, such as 2,8-diazaspi...
Author: BenchChem Technical Support Team. Date: March 2026
The Diazaspirodecane Scaffold & The Need for Orthogonality
In modern drug development, escaping "flatland" (the over-reliance on planar, aromatic molecules) is a primary objective. Diazaspiroalkanes, such as 2,8-diazaspiro[4.5]decane, are highly valued scaffolds because they introduce significant three-dimensional structural complexity[1]. This complexity is quantified by the fraction of sp3-hybridized carbons (Fsp3); higher Fsp3 values strongly correlate with improved solubility, reduced off-target toxicity, and higher clinical success rates[1][2].
However, synthesizing complex therapeutics using diazaspiroalkanes requires the precise differentiation of their two secondary nitrogen atoms[3][4]. Because both nitrogens share similar steric and electronic profiles, chemists must employ an orthogonal protecting group strategy [5][6]. Orthogonality ensures that one protecting group can be selectively removed under specific reaction conditions without compromising the other, enabling the sequential functionalization of each nitrogen[6][7].
Strategic Overview: Boc vs. Cbz
The two most prominent carbamate-based protecting groups for this application are tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz, sometimes abbreviated as Z) [5][7]. Their utility stems from their distinct chemical labilities:
Boc (tert-butyloxycarbonyl): Characteristically acid-labile. It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or HCl, but remains highly stable to bases, nucleophiles, and catalytic hydrogenation[5][6].
Cbz (carboxybenzyl): Cleaved under reductive conditions, most commonly via catalytic hydrogenolysis (H2, Pd/C). It is highly stable to mild acids and basic conditions[5][6].
By installing Boc on one nitrogen and Cbz on the other, researchers create a highly controlled, self-validating synthetic hub.
Caption: Workflow for orthogonal Boc/Cbz protection and selective deprotection in diazaspirodecane synthesis.
The efficiency of protection and deprotection is a critical factor when scaling up spirocyclic building blocks[6]. The tables below summarize typical experimental parameters and yields for diazaspirodecane derivatives.
Table 1: Protection Efficiency for Diazaspirodecane Scaffolds
Protecting Group
Reagent
Typical Solvent
Base
Time
Yield (%)
Boc
Di-tert-butyl dicarbonate (Boc₂O)
DCM or THF
Et₃N or DIPEA
2 - 4 h
85 - 95%
Cbz
Benzyl chloroformate (Cbz-Cl)
DCM or H₂O/Dioxane
Et₃N or Na₂CO₃
4 - 12 h
80 - 90%
Table 2: Deprotection Conditions and Selectivity
Protecting Group
Cleavage Reagent
Byproducts
Selectivity
Yield (%)
Boc
TFA (50% in DCM)
CO₂, Isobutylene
Leaves Cbz intact
>95%
Cbz
H₂ (1 atm), 10% Pd/C
CO₂, Toluene
Leaves Boc intact
>95%
Experimental Methodologies: A Self-Validating System
To ensure high scientific integrity, the following protocols detail the causality behind each experimental choice.
Protocol A: Mono-Boc Protection of 2,8-diazaspiro[4.5]decane
Causality: To prevent the formation of the undesired bis-Boc byproduct, the reaction is run under dilute conditions at 0 °C using a sub-stoichiometric amount of Boc₂O. The statistical preference ensures the mono-protected species is the major product, which is easily separated from the highly polar unprotected starting material via aqueous workup.
Dissolve 2,8-diazaspiro[4.5]decane (1.0 eq) in anhydrous DCM (0.1 M concentration) and cool to 0 °C under nitrogen.
Add Et₃N (1.5 eq) dropwise.
Slowly add a solution of Boc₂O (0.9 eq) in DCM over 1 hour via an addition funnel[5].
Allow the reaction to warm to room temperature and stir for 3 hours.
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.
Protocol B: Orthogonal Cbz Protection
Causality: The remaining secondary amine is reacted with Cbz-Cl. Using biphasic Schotten-Baumann conditions (aqueous Na₂CO₃ and DCM) acts as a self-validating system: it neutralizes the HCl byproduct immediately, preventing the acidic cleavage of the existing Boc group[5].
Dissolve the mono-Boc-diazaspirodecane (1.0 eq) in a 1:1 mixture of DCM and 10% aqueous Na₂CO₃.
Cool the biphasic mixture to 0 °C with vigorous stirring.
Separate the organic layer, extract the aqueous layer with DCM, combine the organics, dry over Na₂SO₄, and purify via flash chromatography.
Protocol C: Selective Deprotection
To cleave Boc (Retaining Cbz): Treat the orthogonally protected scaffold with a 1:1 mixture of TFA and DCM for 2 hours at room temperature[5]. Note: If sensitive nucleophilic residues are present, add a scavenger (e.g., triisopropylsilane or a thiol) to trap the highly electrophilic tert-butyl cation generated during cleavage[8].
To cleave Cbz (Retaining Boc): Dissolve the scaffold in Methanol. Add 10% Pd/C (10% w/w). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 4 hours[5][9]. Filter through a pad of Celite to remove the palladium catalyst.
Mechanistic Causality: Driving the Reactions
Understanding the reaction mechanisms is crucial for troubleshooting synthetic workflows.
Boc Deprotection: The acid (TFA) protonates the carbamate oxygen. This induces the cleavage of the C-O bond, expelling a stable tert-butyl carbocation (which subsequently eliminates a proton to form isobutylene gas). The remaining carbamic acid is highly unstable and spontaneously decarboxylates, releasing CO₂ gas and the free amine[9]. The evolution of gas serves as a visual confirmation of the reaction's progress.
Cbz Deprotection: The process relies on the affinity of the palladium catalyst for the benzylic C-O bond. Through catalytic hydrogenolysis, the benzylic bond is cleaved, releasing toluene. Similar to the Boc mechanism, the resulting intermediate is a carbamic acid that rapidly decarboxylates to yield the free amine and CO₂[5][9].
Caption: Mechanistic pathways for Boc deprotection via acid and Cbz deprotection via hydrogenolysis.
Conclusion & Best Practices
Both Boc and Cbz are highly effective, versatile protecting groups for diazaspirodecane synthesis. The choice of which nitrogen to protect with which group should be dictated by the downstream functionalization of the molecule. Best Practice: Always map out the stability of the final target molecule. If the final drug candidate contains reducible functional groups (e.g., alkenes, alkynes, or certain halogens), the Cbz group should be removed before these sensitive groups are installed, leaving the Boc group to be cleaved in the final, acid-mediated step[5][6].
References
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at:[Link]
Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. Iusupov, I.R., et al. ChemMedChem (2022). Available at:[Link]
Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org (2023). Available at:[Link]
Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Iusupov, I.R., et al. MDPI Pharmaceuticals (2024). Available at:[Link]
Comprehensive Operational and Disposal Guide: tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate Executive Summary As a Senior Application Scientist, I provide this definitive guide for the safe handling, operation...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Operational and Disposal Guide: tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate
Executive Summary
As a Senior Application Scientist, I provide this definitive guide for the safe handling, operational logistics, and disposal of tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate. This spirocyclic building block is increasingly utilized in drug development for its unique conformational rigidity. However, its specific structural features—a Boc-protected amine, a free secondary amine, and a spiro-ether linkage—demand rigorous safety and waste management protocols. This guide establishes a self-validating system for laboratory safety, ensuring compliance and minimizing environmental impact.
Chemical Profiling & Physicochemical Rationale
Understanding the molecule’s properties is the first step in risk mitigation. The Boc (tert-butoxycarbonyl) group protects the secondary amine, increasing the molecule's lipophilicity and stability during multi-step synthesis. This lipophilicity dictates that the compound will partition into organic phases during extractions, necessitating dedicated organic waste streams rather than aqueous disposal.
Expertise & Experience Insight: Viscous oils like this compound present unique handling challenges. They adhere strongly to glassware and spatulas, increasing the risk of cross-contamination and accidental dermal exposure.
Step-by-Step Handling Methodology:
Preparation & PPE : Don standard laboratory PPE, including a flame-resistant lab coat, nitrile gloves (double-gloving recommended during transfer), and safety goggles. Conduct all operations within a certified chemical fume hood to avoid breathing vapors or mists[1].
Volumetric Transfer : Due to its high viscosity, avoid standard micropipettes. Use a positive displacement pipette or a glass syringe with a wide-bore needle for accurate volumetric transfer. Alternatively, perform transfers by weight (mass-by-difference) using a tared receiving flask.
Solubilization : Pre-dissolve the viscous oil in a compatible organic solvent (e.g., dichloromethane or ethyl acetate) before adding it to the main reaction mixture. This ensures homogeneous mixing and prevents localized concentration gradients.
Spill Response : In the event of a spill, do not use water. Absorb the oil with an inert absorbent material (e.g., sand, vermiculite, or proprietary chemical spill pads). Transfer the contaminated absorbent to a designated solid organic waste container.
Waste Segregation & Disposal Procedures
Trustworthiness & Causality: The disposal of Boc-protected amines requires careful consideration of their thermal degradation pathways. High-temperature incineration is the accepted standard for the ultimate disposal of complex nitrogenous organic waste[2].
Step-by-Step Disposal Methodology:
Segregation : Classify the waste based on the solvent used. If handled neat or with non-halogenated solvents (e.g., ethyl acetate, methanol), route to the Non-Halogenated Organic Waste stream. If dissolved in chlorinated solvents (e.g., dichloromethane), it must go to the Halogenated Organic Waste stream.
Containerization : Store waste in high-density polyethylene (HDPE) or glass containers. Ensure the container is clearly labeled with the chemical name, CAS number (1366647-28-0), and the specific hazard warnings.
Incineration Logistics : Transfer the sealed containers to your institution's hazardous waste management team. The waste must be processed via high-temperature incineration (>1000°C)[2].
Emission Control Rationale : During incineration, the Boc group undergoes thermal cleavage, releasing isobutylene and carbon dioxide. Simultaneously, the combustion of the nitrogen-containing diazine ring generates nitrogen oxides (NOx). Therefore, the incineration facility must be equipped with appropriate NOx scrubbers to prevent environmental contamination.
Mechanistic Visualization of Waste Processing
The following diagram illustrates the logical workflow for the disposal and thermal destruction of tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate waste.
Disposal workflow and thermal degradation pathway for Boc-protected spirocyclic amines.
Self-Validating Decontamination Protocol
To ensure complete decontamination of reusable glassware and equipment, follow this self-validating protocol:
Primary Rinse : Rinse the glassware three times with a polar aprotic solvent (e.g., acetone) to dissolve and remove the bulk of the viscous oil. Collect this rinse in the organic waste container.
Acid Wash (Validation Step) : Rinse the glassware with a dilute acidic solution (e.g., 1M HCl). This step serves a dual purpose: it cleaves any residual Boc groups and protonates the resulting free amines, rendering them highly water-soluble.
Aqueous Neutralization : Collect the acidic wash, neutralize it with sodium bicarbonate, and dispose of it in the aqueous waste stream (subject to local regulations).
Final Clean : Wash the glassware with standard laboratory detergent and water, followed by a final rinse with deionized water.
Comprehensive Safety and Handling Guide for tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate
As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a laboratory environment rooted in a deep understanding of chemical causality. This guide provides a comprehen...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a laboratory environment rooted in a deep understanding of chemical causality. This guide provides a comprehensive framework for the safe handling, use, and disposal of tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate, a key building block in modern drug discovery. Our objective is to empower researchers with the knowledge to not only follow safety protocols but to understand the rationale behind them, thereby fostering a proactive safety culture.
Hazard Identification and Risk Assessment
Tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate and structurally similar compounds are classified with specific hazard warnings. A thorough understanding of these is the foundation of safe laboratory practice.
The primary hazards associated with this class of compounds include:
These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.[3] The GHS pictogram associated with these hazards is the GHS07 Exclamation Mark, indicating a substance that may cause irritation or acute toxicity.[4]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific experimental context, considering the quantity of the reagent being handled and the potential for aerosolization or splashing.
Table 1: PPE Requirements for Handling tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing small quantities (<1g) in a ventilated enclosure
Safety glasses with side shields
Powder-free nitrile gloves
Standard lab coat
Recommended if dust is observed
Handling in solution
Chemical splash goggles
Powder-free nitrile gloves
Standard lab coat
Not generally required if handled in a fume hood
Large-scale reactions or potential for splashing
Face shield over chemical splash goggles
Double-gloving with nitrile gloves
Chemical-resistant apron over lab coat
Required if handled outside a fume hood or if aerosols are generated
Spill cleanup
Face shield over chemical splash goggles
Heavy-duty nitrile or butyl rubber gloves
Chemical-resistant gown or coveralls
Air-purifying respirator (APR) with appropriate cartridges
Expert Insights on PPE Selection:
Eye and Face Protection : Standard safety glasses are insufficient for tasks with a splash potential.[3] Chemical splash goggles provide a seal around the eyes, and a face shield should be used in conjunction with goggles when handling larger volumes or during procedures with a high risk of splashing.[5][6]
Hand Protection : Always use powder-free gloves to prevent the powder from aerosolizing and carrying the chemical into the work area.[3] Gloves should be inspected for any signs of degradation or puncture before use.[1] When work is complete, gloves should be removed using a technique that avoids touching the outer surface with bare skin.[1]
Body Protection : A standard lab coat is sufficient for most benchtop work. However, for larger-scale operations, a chemical-resistant apron or gown is necessary to protect against splashes that could saturate a standard lab coat.[7]
Respiratory Protection : Respiratory protection is crucial when handling the solid form of the compound, especially if it is a fine powder that can become airborne.[8] An air-purifying respirator with cartridges rated for organic vapors and particulates should be used in such cases, particularly in areas with inadequate ventilation.[5]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow Diagram
Step-by-Step Handling and Operational Plan
Preparation : Before handling the chemical, ensure that the designated work area (preferably a certified chemical fume hood) is clean and uncluttered. Locate the nearest safety shower and eyewash station.
Donning PPE : Put on all required PPE as determined by your risk assessment.
Weighing and Dispensing : If handling the solid, perform this in a ventilated enclosure to minimize dust inhalation. Use spatulas and weighing paper appropriate for the quantity.
In Solution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
During Reaction : Keep the reaction vessel closed to the extent possible. If heating, ensure the system is properly vented.
Post-Handling : After use, decontaminate any equipment that has come into contact with the chemical. Wash hands thoroughly with soap and water after removing gloves.[9]
Emergency and Spill Response
In the event of an exposure or spill, immediate and correct action is critical.
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Seek immediate medical attention.
Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][9] Seek medical attention if irritation persists.
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][9]
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Minor Spill : For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[1] Place the contaminated material into a sealed container for proper disposal.
Major Spill : Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
Waste Disposal Plan
All waste generated from the use of this chemical must be treated as hazardous waste.
Chemical Waste : Unused chemical and reaction mixtures should be collected in a clearly labeled, sealed container.
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weighing paper, and absorbent materials, must be collected in a designated hazardous waste container.[1]
Disposal Protocol : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7] Do not dispose of this chemical down the drain.[1] Contact your institution's EHS department for specific disposal procedures.
By adhering to this comprehensive guide, researchers can confidently and safely utilize tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate in their work, ensuring both personal safety and the integrity of their research.
References
Vertex AI Search, SAFETY D
Vertex AI Search, SAFETY D
Vertex AI Search, SAFETY D
Tokyo Chemical Industry Co., Ltd. (2023, March 4).
Aaronchem (2025, August 11).
Sigma-Aldrich. tert-butyl 6-oxa-2,9-diazaspiro[4.
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
Santa Cruz Biotechnology.
Combi-Blocks, Inc. (2023, July 14).
Thermo Fisher Scientific. (2010, August 19).
PubChem. Tert-butyl 2,6-diazaspiro[4.
Bernardo Ecenarro. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Organic Syntheses. Working with Hazardous Chemicals.
Bernardo Ecenarro. Recommended PPE to handle chemicals.